1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine
Description
1-(4-Methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine is a benzimidazole derivative featuring a 4-methoxybenzyl group at position 1, methyl substituents at positions 2, 5, and 6, and an amine group at position 4. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of the sulfonamide derivative 2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-25-3), which has a molecular weight of 538.87 and is manufactured under ISO-certified conditions . The compound’s structural complexity, including its aromatic and aliphatic substituents, influences its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-11-9-16-18(17(19)12(11)2)20-13(3)21(16)10-14-5-7-15(22-4)8-6-14/h5-9H,10,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQXMFALUHOZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=C(N2CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazol-4-amine is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD).
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells. Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway.
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways. The modulation of these pathways can lead to beneficial effects in preclinical AD-like models.
Pharmacokinetics
The compound’s stable nature, ready preparation, and generally environmentally benign nature suggest it may have favorable adme properties.
Result of Action
The compound’s action results in molecular and cellular effects that could be beneficial in the treatment of AD. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau. These effects could potentially slow the progression of AD.
Biological Activity
1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxy group and the trimethyl substitutions contribute to its pharmacological profile.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
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Cytotoxicity Assessment : In vitro studies using MTT assays have shown that the compound exhibits varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values ranged from 5 µM to 20 µM, indicating moderate potency.
Cell Line IC50 (µM) A549 15 MCF-7 10 HCT116 20 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. This was confirmed through flow cytometry analysis and Western blotting techniques.
- Synergistic Effects : When combined with standard chemotherapeutic agents like cisplatin, the compound showed enhanced efficacy in inhibiting tumor growth in xenograft models. This suggests a potential role in combination therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, indicating a possible application in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzimidazole Derivatives
1-Methyl-1H-benzimidazol-4-amine (CAS 155242-98-1)
- Substituents : Methyl at position 1, amine at position 4.
- Key Differences : Lacks the 4-methoxybenzyl group and additional methyl groups (positions 2,5,6).
1-(4-Methoxyphenyl)-1H-benzimidazol-2-amine (CAS 33235-40-4)
- Substituents : 4-Methoxyphenyl at position 1, amine at position 2.
- Key Differences : Substitution of 4-methoxybenzyl (flexible CH₂ linker) with rigid 4-methoxyphenyl and amine at position 2 instead of 4.
- Implications: The rigid phenyl group may reduce conformational flexibility, affecting receptor binding. The amine position (2 vs.
1,5,6-Trimethyl-1H-1,3-benzimidazol-4-amine (CAS 65356-47-0)
- Substituents : Methyl groups at positions 1,5,6; amine at position 4.
- Key Differences : Replaces the 4-methoxybenzyl group with a methyl at position 1.
Heterocyclic Analogues with Shared Substituents
5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine
- Core Structure : Thiadiazole instead of benzimidazole.
- Substituents : 4-Methoxybenzyl at position 5, amine at position 2.
- Implications: The thiadiazole core is more electron-deficient than benzimidazole, affecting electronic properties.
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
- Core Structure : Pyrazole instead of benzimidazole.
- Substituents : 4-Methoxybenzyl at position 1, cyclopropyl at position 3, amine at position 5.
- Implications : Pyrazole’s planar structure and cyclopropyl’s strain may enhance metabolic resistance. The 4-methoxybenzyl group’s role in antimicrobial activity is shared, but the pyrazole core likely alters target specificity .
Pharmacologically Active Analogues
Trifluoromethyl-Substituted Benzimidazoles (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine)
- Substituents : Trifluoromethyl and trifluoromethoxy groups.
- Key Differences : Highly fluorinated substituents increase electron-withdrawing effects and metabolic stability.
- Implications : While the target compound lacks fluorination, its methyl and methoxy groups may offer better solubility and fewer metabolic liabilities compared to fluorinated analogues .
Comparative Data Table
*Molecular weight corresponds to the sulfonamide derivative (CAS 338964-25-3).
†Calculated based on molecular formula.
Key Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
